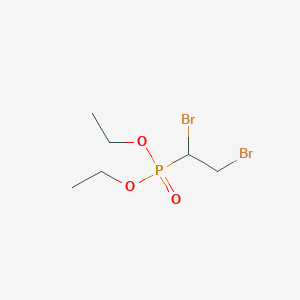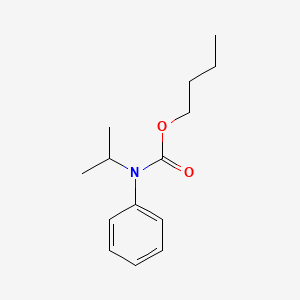![molecular formula C21H29Cl2NO3 B14514788 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate CAS No. 62513-88-6](/img/structure/B14514788.png)
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a dodecanoate ester linked to a phenyl ring, which is further substituted with a dichloroethenyl carbamoyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate typically involves the reaction of 2-[(2,2-Dichloroethenyl)carbamoyl]phenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The dichloroethenyl group can be reduced to form the corresponding ethyl or ethylene derivatives.
Substitution: The carbamoyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Ethyl or ethylene derivatives of the original compound.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学研究应用
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl carbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways and cellular processes, depending on the specific enzyme targeted.
相似化合物的比较
Similar Compounds
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl butanoate
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl hexanoate
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl octanoate
Uniqueness
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate is unique due to its longer dodecanoate ester chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it distinct from other similar compounds with shorter ester chains, potentially leading to different applications and effects.
属性
CAS 编号 |
62513-88-6 |
|---|---|
分子式 |
C21H29Cl2NO3 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
[2-(2,2-dichloroethenylcarbamoyl)phenyl] dodecanoate |
InChI |
InChI=1S/C21H29Cl2NO3/c1-2-3-4-5-6-7-8-9-10-15-20(25)27-18-14-12-11-13-17(18)21(26)24-16-19(22)23/h11-14,16H,2-10,15H2,1H3,(H,24,26) |
InChI 键 |
OPEUFCUUVIIFGZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)NC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


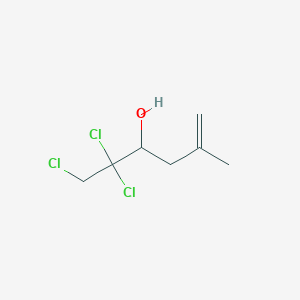

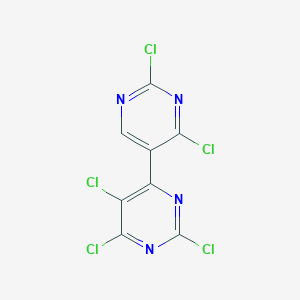
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
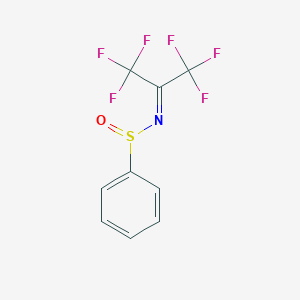

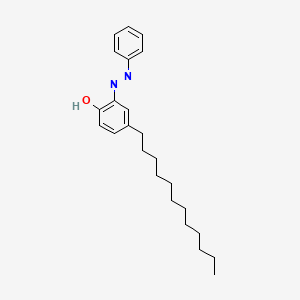
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
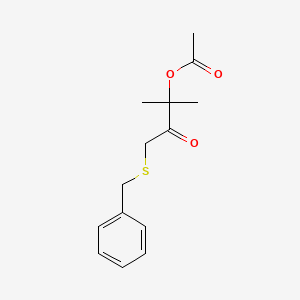
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
